molecular formula C7H5Br3O B143524 2,4,6-Tribromoanisole CAS No. 607-99-8

2,4,6-Tribromoanisole

Cat. No.: B143524
CAS No.: 607-99-8
M. Wt: 344.83 g/mol
InChI Key: YXTRCOAFNXQTKL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,4,6-Tribromoanisole (TBA) is a brominated derivative of anisole . It is primarily targeted by naturally occurring airborne fungi or bacteria, including Aspergillus sp., Penicillium sp., Actinomycetes, Botrytis cinerea, Rhizobium sp., and Streptomyces . These organisms interact with TBA and convert it into bromoanisole derivatives .

Mode of Action

TBA is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It is produced when the aforementioned fungi or bacteria are presented with brominated phenolic compounds . The mode of production involves the conversion of these compounds into bromoanisole derivatives .

Biochemical Pathways

It is known that the compound is a metabolite of 2,4,6-tribromophenol . The bromophenols can originate from various contaminants, including those found in some pesticides and wood preservatives . They can also migrate from other objects such as shipping pallets treated by bromophenols .

Pharmacokinetics

It is known that tba has a very low odor detection threshold . It is 0.08-0.3 parts per trillion (ppt) in water and 2-6 ppt in wine , indicating that even very minute amounts can be detected.

Result of Action

The primary result of TBA’s action is the creation of an unpleasant musty odor . This is due to its low odor detection threshold, which allows it to be detected even in minute quantities . It causes unpleasant earthy, musty, and moldy aromas .

Action Environment

The action of TBA can be influenced by environmental factors. For instance, it can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol . These traces can cause an unpleasant mustiness in packaged foods . Additionally, the production of TBA can occur during disinfection processes, and its presence can be mitigated using powdered activated carbon in clarifiers to adsorb and settle out the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromoanisole primarily undergoes substitution reactions due to the presence of bromine atoms on the aromatic ring. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a bromine atom with a nucleophile such as an amine or a thiol. The reaction typically requires a strong base and elevated temperatures.

    Electrophilic Aromatic Substitution:

Major Products Formed

The major products formed from these reactions depend on the nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a tribromoaniline derivative, while electrophilic substitution with a nitrating agent would yield a nitro-tribromoanisole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromoanisole is unique due to its bromine atoms, which confer different chemical properties compared to its chlorinated counterparts. The presence of bromine atoms makes it more reactive in certain substitution reactions and gives it a distinct odor profile .

Properties

IUPAC Name

1,3,5-tribromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTRCOAFNXQTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060558
Record name 2,4,6-Tribromoanisole
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Molecular Weight

344.83 g/mol
Source PubChem
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Boiling Point

298 °C
Record name 2,4,6-Tribromoanisole
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Solubility

Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride
Record name 2,4,6-Tribromoanisole
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Density

2.491 g/cu cm at 25 °C
Record name 2,4,6-Tribromoanisole
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Color/Form

Needles from ethanol

CAS No.

607-99-8
Record name 2,4,6-Tribromoanisole
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Record name 2,4,6-TRIBROMOANISOLE
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Melting Point

88 °C
Record name 2,4,6-Tribromoanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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